EN450

Targeted Protein Degradation Chemoproteomics UBE2D

EN450 is a first-in-class covalent molecular glue degrader. Unlike conventional NF-κB inhibitors, EN450 eliminates NF-κB1 via proteasome-dependent degradation, enabling unique target validation studies in leukemia models. Its allosteric engagement of UBE2D C111 provides a precise chemical probe for investigating ternary complex pharmacology. For R&D use only.

Molecular Formula C11H13ClN2O3S
Molecular Weight 288.75 g/mol
Cat. No. B10856192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEN450
Molecular FormulaC11H13ClN2O3S
Molecular Weight288.75 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C=C
InChIInChI=1S/C11H13ClN2O3S/c1-4-11(15)13-10-7-8(5-6-9(10)12)18(16,17)14(2)3/h4-7H,1H2,2-3H3,(H,13,15)
InChIKeyOXFXDOLAQBMOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide (EN450): Covalent Molecular Glue Degrader for NF-κB Research Applications


N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide, commonly designated as EN450 (CAS 793719-01-4), is a synthetic small molecule belonging to a novel class of covalent molecular glue degraders. It functions by covalently engaging an allosteric cysteine residue (C111) on the E2 ubiquitin-conjugating enzyme UBE2D, thereby inducing a ternary complex formation with the transcription factor NF-κB1 and promoting its proteasome-dependent degradation [1]. This distinct mechanism, identified through chemoproteomic profiling, positions EN450 as a tool compound for investigating targeted protein degradation pathways in cancer biology, particularly in leukemia models [2].

Why NF-κB Inhibitors Cannot Substitute for N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide (EN450)


Conventional NF-κB pathway inhibitors (e.g., JSH-23, BAY 11-7082, DHMEQ) function primarily by blocking nuclear translocation or inhibiting upstream kinases, thereby suppressing but not eliminating the target protein. EN450 operates through a fundamentally distinct pharmacology: it covalently engages an E2 ubiquitin-conjugating enzyme to induce the proteasomal degradation of NF-κB1, resulting in target elimination rather than inhibition [1]. This mechanistic divergence yields differential activity profiles and a unique dependency on the ubiquitin-proteasome system, rendering EN450 non-interchangeable with traditional NF-κB inhibitors and unsuitable for direct substitution in research protocols.

Quantitative Differentiation of N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide (EN450) Against NF-κB Modulators


EN450 Engages a Unique E2 Ligase Target Unaffected by NF-κB Inhibitors

EN450 covalently binds to an allosteric cysteine residue (C111) on the E2 ubiquitin-conjugating enzyme UBE2D, an event not shared by conventional NF-κB inhibitors. Chemoproteomic profiling in HAP1 leukemia cells identified C111 of UBE2D as the primary covalent target with a high engagement ratio (light/heavy ratio >1.3, adjusted p<0.05) across n=4 independent replicates [1]. In contrast, compounds such as JSH-23, BAY 11-7082, and DHMEQ do not bind UBE2D and instead act on upstream kinases or nuclear translocation machinery .

Targeted Protein Degradation Chemoproteomics UBE2D

EN450 Induces NF-κB1 Degradation, a Mechanism Absent in Classic Inhibitors

Quantitative proteomic analysis of HAP1 cells treated with EN450 (50 µM, 24 h) revealed a >4-fold reduction in NF-κB1 protein levels (p<0.05), a degradation event not observed with NF-κB inhibitors such as JSH-23, BAY 11-7082, or DHMEQ, which block function but do not eliminate the target protein [1]. The degradation was confirmed to be proteasome-dependent, as co-treatment with MLN4924 or bortezomib attenuated the effect .

Targeted Protein Degradation NF-κB Signaling Quantitative Proteomics

EN450 Exhibits Anti-Proliferative Activity in Leukemia Cells Comparable to Potent NF-κB Inhibitors

EN450 treatment (50 µM, 24 h) significantly reduces HAP1 leukemia cell viability, an effect that is attenuated by the NEDDylation inhibitor MLN4924 or the proteasome inhibitor bortezomib . While direct IC50 comparisons across disparate assay systems are challenging, the reported potency of EN450 in HAP1 cells is within the range of established NF-κB inhibitors: JSH-23 inhibits NF-κB transcriptional activity with an IC50 of 7.1 µM in RAW 264.7 macrophages , and BAY 11-7082 inhibits TNFα-induced IκBα phosphorylation with an IC50 of 10 µM . EN450's degradation-based mechanism may confer distinct cellular response kinetics not captured by simple IC50 comparisons.

Leukemia Cell Viability Anti-Proliferative

EN450 Demonstrates High Target Selectivity Among Cysteine-Reactive Probes

Chemoproteomic profiling using isoTOP-ABPP in HAP1 cells treated with 50 µM EN450 for 3 h identified only 23 targets with significant engagement (control/treated ratio >4, adjusted p<0.05) among 4,501 quantified cysteines, indicating high selectivity for its primary target UBE2D C111 [1]. This level of selectivity is a critical differentiator from promiscuous cysteine-reactive probes and is essential for dissecting specific E2 ligase-dependent degradation pathways without confounding off-target effects.

Chemoproteomics Cysteine Reactivity Selectivity Profiling

EN450's Covalent Binding Mode Offers Distinct Pharmacokinetic Advantages Over Reversible Inhibitors

EN450 features an acrylamide warhead that forms a covalent bond with UBE2D C111, conferring a prolonged duration of target engagement independent of systemic drug exposure. This covalent mechanism contrasts with reversible NF-κB inhibitors such as JSH-23 and DHMEQ, which require sustained high concentrations to maintain target inhibition [1]. Covalent engagement can lead to extended pharmacodynamic effects even after compound washout, a property that may be advantageous for in vivo studies where continuous dosing is impractical.

Covalent Inhibitor Drug-Target Residence Time Pharmacodynamics

Recommended Research Applications for N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide (EN450)


Dissecting E2 Ubiquitin-Conjugating Enzyme (UBE2D) Function in Targeted Protein Degradation

EN450 serves as a selective chemical probe to interrogate the role of UBE2D in ubiquitin-proteasome system (UPS)-mediated degradation. Its covalent engagement of UBE2D C111 enables precise perturbation of E2 ligase activity, allowing researchers to map downstream degradation events and ternary complex formation with NF-κB1 [1]. This application is supported by chemoproteomic evidence showing selective target engagement among thousands of quantified cysteines [2].

Investigating NF-κB1 Degradation as a Therapeutic Strategy in Leukemia Models

The ability of EN450 to induce proteasome-dependent degradation of NF-κB1 positions it as a tool compound for studying the consequences of NF-κB1 loss in leukemia cell lines. Its anti-proliferative effects in HAP1 cells, which are attenuated by NEDDylation and proteasome inhibitors, provide a defined system for exploring the therapeutic potential of NF-κB1 degradation in hematologic malignancies [1].

Benchmarking Covalent Molecular Glue Degraders Against Traditional Inhibitors

EN450 offers a unique benchmark for comparing degradation-based pharmacology against inhibition-based approaches. Researchers can use EN450 alongside reversible NF-κB inhibitors (e.g., JSH-23, BAY 11-7082) to evaluate differential effects on target protein levels, downstream signaling, and cellular viability, thereby elucidating the functional consequences of target elimination versus functional blockade [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for EN450

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.